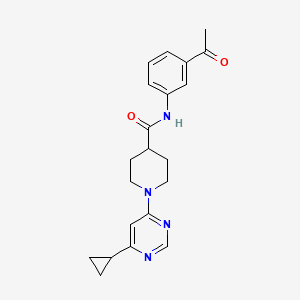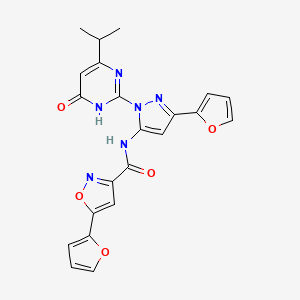
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with amino, sulfonyl, and methanone groups, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and methanone groups through various substitution reactions. Common reagents used in these reactions include:
Sulfonyl chlorides: for the sulfonylation process.
Aromatic ketones: for the methanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: Binding to cellular receptors can modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material may influence gene expression and protein synthesis.
Comparación Con Compuestos Similares
N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine: can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical reactivity.
Amino-substituted aromatics: Compounds with amino groups attached to aromatic rings.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-4-18-7-5-6-8-22(18)29-27-26(35(31,32)21-15-13-20(33-3)14-16-21)23(28)25(34-27)24(30)19-11-9-17(2)10-12-19/h5-16,29H,4,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGQILYMMHJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)

![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)
![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2446884.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)
![Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2446887.png)







